beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid

Description

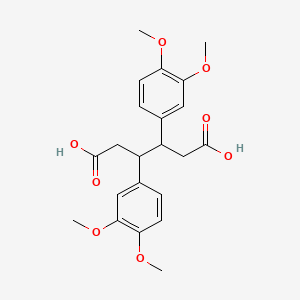

beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid is a synthetic adipic acid derivative featuring two 3,4-dimethoxyphenyl substituents at the β and γ positions of its six-carbon backbone.

Synthesis and Characterization: The synthesis of structurally related compounds, such as 4-acetoxy-α-(3,4-dimethoxyphenyl)-3-methoxycinnamic acid, involves silica gel column chromatography and thin-layer chromatography (TLC) for purification, with spectroscopic validation via GC/MS and NMR .

Properties

Molecular Formula |

C22H26O8 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

3,4-bis(3,4-dimethoxyphenyl)hexanedioic acid |

InChI |

InChI=1S/C22H26O8/c1-27-17-7-5-13(9-19(17)29-3)15(11-21(23)24)16(12-22(25)26)14-6-8-18(28-2)20(10-14)30-4/h5-10,15-16H,11-12H2,1-4H3,(H,23,24)(H,25,26) |

InChI Key |

BFRSXYAZDNMFCE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)C(CC(=O)O)C2=CC(=C(C=C2)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with adipic acid under acidic or basic conditions. The reaction may be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl groups in the adipic acid backbone can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of polymers and resins due to its unique structural properties.

Mechanism of Action

The mechanism by which beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid exerts its effects is primarily through its interaction with specific molecular targets and pathways. The methoxy groups and adipic acid backbone allow it to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Properties of beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid and Analogues

Pharmacological and Physicochemical Properties

- Bioactivity :

- The 3,4-dimethoxyphenyl moiety in the target compound may enhance membrane permeability compared to caffeic acid’s dihydroxyphenyl group, which is prone to oxidation .

- Triazole derivatives () show higher predicted acute toxicity (via GUSAR modeling) due to their heterocyclic cores, whereas adipic acid derivatives are generally less toxic .

- Physical Properties: The dimethyl ester of this compound () is likely more lipophilic than the parent acid, favoring applications in drug delivery systems.

Biological Activity

Beta,gamma-bis(3,4-Dimethoxyphenyl)adipic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of adipic acid derivatives with 3,4-dimethoxybenzaldehyde. The resulting compound can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains, showing effectiveness comparable to established antibiotics like amoxicillin. The mechanism of action is attributed to the electrostatic interactions between the negatively charged bacterial surfaces and the positively charged functional groups of the compound, enhancing adhesion and subsequent bactericidal effects .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against several cancer cell lines, including MCF-7 (breast cancer) and REF (rat embryonic fibroblasts). The results indicated that the compound could inhibit cell growth significantly at concentrations of 12.5 µg/ml to 50 µg/ml without adversely affecting normal fibroblast cells . The proposed mechanism involves the induction of oxidative stress within cancer cells, leading to increased reactive oxygen species (ROS) levels that damage cellular components .

Case Studies

-

Antimicrobial Efficacy :

- Study Design : A series of experiments were conducted using microtiter plates to determine the minimum inhibitory concentration (MIC) against various bacterial strains.

- Results : The compound showed an MIC ranging from 5 to 20 µg/ml depending on the bacterial strain tested.

- : this compound was found to be a promising candidate for developing new antimicrobial agents.

-

Anticancer Studies :

- Study Design : Cytotoxicity assays were performed on MCF-7 cells using different concentrations of this compound.

- Results : A dose-dependent inhibition of cell proliferation was observed with a maximum inhibition rate of 75% at 50 µg/ml.

- : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Electrostatic Interactions : These facilitate binding to microbial surfaces, enhancing antimicrobial efficacy.

- Oxidative Stress Induction : The compound increases ROS levels in cancer cells, leading to apoptosis.

- Selective Toxicity : The differential effects on cancer versus normal cells suggest a targeted action mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.